molecular formula C6H6N4O B1609292 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 39030-53-0

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

货号: B1609292
CAS 编号: 39030-53-0
分子量: 150.14 g/mol
InChI 键: PQNIPAGBGCEHIJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomerism Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 6-methyl-2H-triazolo[4,3-b]pyridazin-3-one, reflecting the precise arrangement of the fused ring system and substitution pattern. The nomenclature indicates a triazolo ring system fused to a pyridazine core at the 4,3-positions, with a methyl substituent at the 6-position of the pyridazine ring and a ketone functionality at position 3. This naming convention follows the systematic approach for polycyclic heterocyclic compounds, where the triazolo moiety is designated as the principal functional group. The compound's Chemical Abstracts Service registry number 39030-53-0 uniquely identifies this specific structural arrangement among the numerous possible isomers.

The isomerism considerations for this compound are particularly complex due to the multiple nitrogen atoms present in both ring systems. Positional isomers arise from different fusion patterns between the triazole and pyridazine rings, leading to alternative connectivity patterns such as triazolo[3,4-b]pyridazine or triazolo[1,5-b]pyridazine arrangements. The methyl substituent position also contributes to isomerism, as it can occupy different positions on either the triazole or pyridazine rings. Tautomeric isomerism represents another significant consideration, particularly involving the potential migration of hydrogen atoms between nitrogen centers and the carbonyl oxygen. The 2H-designation in the nomenclature specifically indicates the protonation state and tautomeric form of the compound under standard conditions.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 6-methyl-triazolo[4,3-b]pyridazin-3(2H)-one exhibits a planar bicyclic structure characteristic of fused aromatic heterocycles. The compound's planar arrangement facilitates optimal orbital overlap between adjacent nitrogen atoms and contributes to the overall stability of the fused ring system. Crystallographic studies of related triazolopyridazine derivatives have revealed that these compounds typically adopt nearly coplanar conformations, with minimal deviation from planarity across the entire bicyclic framework. The intermolecular interactions in the solid state are dominated by hydrogen bonding patterns involving the nitrogen atoms and the carbonyl oxygen.

The molecular dimensions and bond parameters can be inferred from the Simplified Molecular Input Line Entry System representation: CC1=NN2C(=NNC2=O)C=C1, which indicates the connectivity pattern and electronic distribution within the molecule. The triazole ring fusion occurs at positions 4 and 3 of the pyridazine core, creating a rigid bicyclic structure with specific geometric constraints. The methyl group at position 6 introduces a minor steric perturbation that influences the overall molecular packing in crystalline forms. Recent crystallographic analyses of analogous triazolo[4,3-b]pyridazine derivatives have demonstrated that these compounds crystallize in various space groups, with the specific packing arrangement dependent on the substitution pattern and intermolecular hydrogen bonding capabilities.

Molecular Parameter Value Reference
Molecular Formula C₆H₆N₄O
Molecular Weight 150.14 g/mol
Ring System Bicyclic fused heterocycle
Planarity Nearly coplanar arrangement
Primary Interactions Hydrogen bonding via N and O atoms

Spectroscopic Fingerprinting (Proton/Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of 6-methyl-triazolo[4,3-b]pyridazin-3(2H)-one provides definitive structural confirmation through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that correspond to the distinct hydrogen environments within the molecule. The methyl group at position 6 typically appears as a singlet around 2.4-2.6 parts per million, while the aromatic protons on the pyridazine ring exhibit chemical shifts in the 7.0-8.0 parts per million range. The absence of a signal corresponding to the triazole proton in the 2H-tautomer confirms the specific protonation state of the compound.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of carbon environments. The carbonyl carbon at position 3 exhibits a characteristic downfield shift around 160-170 parts per million, consistent with an amide-type carbonyl functionality. The aromatic carbons of both ring systems appear in the typical aromatic region between 120-150 parts per million, with the methyl carbon appearing as an upfield signal around 20-25 parts per million. The quaternary carbons involved in ring fusion show distinctive chemical shifts that confirm the connectivity pattern of the bicyclic system.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for the functional groups present in the molecule. The carbonyl stretch typically appears around 1660-1680 wavenumbers, indicative of the conjugated amide functionality. Aromatic carbon-hydrogen stretching vibrations occur around 3060-3080 wavenumbers, while aliphatic carbon-hydrogen stretches from the methyl group appear around 2910-2985 wavenumbers. The nitrogen-nitrogen and carbon-nitrogen stretching vibrations contribute to the complex fingerprint region below 1600 wavenumbers, providing additional structural confirmation.

Spectroscopic Technique Key Signal Chemical Shift/Frequency Assignment
¹H Nuclear Magnetic Resonance Methyl singlet 2.4-2.6 ppm 6-CH₃
¹H Nuclear Magnetic Resonance Aromatic protons 7.0-8.0 ppm Pyridazine H
¹³C Nuclear Magnetic Resonance Carbonyl carbon 160-170 ppm C=O at position 3
¹³C Nuclear Magnetic Resonance Methyl carbon 20-25 ppm 6-CH₃
Fourier Transform Infrared Carbonyl stretch 1660-1680 cm⁻¹ C=O stretch
Fourier Transform Infrared Aromatic C-H 3060-3080 cm⁻¹ Aromatic C-H stretch

Tautomeric Behavior and Protonation State Analysis

The tautomeric behavior of 6-methyl-triazolo[4,3-b]pyridazin-3(2H)-one involves several possible hydrogen migration pathways that significantly influence the compound's chemical and physical properties. The primary tautomeric equilibrium occurs between the 2H-form and the 1H-form, where the hydrogen atom can migrate between nitrogen atoms within the triazole ring system. The 2H-designation in the standard nomenclature indicates that under normal conditions, the hydrogen preferentially resides on the nitrogen at position 2 of the triazole ring. This preference is attributed to the electronic distribution within the fused ring system and the stabilization provided by the specific hydrogen bonding pattern.

The protonation state analysis reveals that the compound can exist in multiple ionic forms depending on the solution conditions and environmental factors. The carbonyl oxygen at position 3 serves as a potential protonation site under acidic conditions, leading to the formation of protonated species with altered electronic properties. Additionally, the multiple nitrogen atoms within the ring system can undergo protonation or deprotonation reactions, resulting in charged species with distinct spectroscopic signatures. The tautomeric preferences are influenced by solvent effects, temperature, and the presence of other chemical species that can participate in hydrogen bonding interactions.

Recent studies on related triazolopyridazine derivatives have demonstrated that tautomeric equilibria can be sensitive to substitution patterns and environmental conditions. The methyl substituent at position 6 introduces electronic effects that can influence the relative stability of different tautomeric forms through inductive and hyperconjugative interactions. Understanding these tautomeric behaviors is crucial for predicting the compound's reactivity patterns and potential applications in various chemical processes. The ability to control or predict the predominant tautomeric form has implications for the compound's interaction with other molecules and its overall chemical behavior in different environments.

属性

IUPAC Name

6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-3-5-7-8-6(11)10(5)9-4/h2-3H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNIPAGBGCEHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423309
Record name 6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39030-53-0
Record name 6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Table 1: Summary of Synthetic Steps for 6-Methyl-triazolo[4,3-b]pyridazin-3(2H)-one

Step Reactants Conditions Key Product Features
1 4-Amino-1,2,4-triazole + Ethyl acetoacetate Reflux in ethanol, 6–8 hrs 6-Methyl group, 3(2H)-one core
2 POCl3 80°C, 4 hrs 8-Chloro derivative (for functionalization)

Mechanistic Insights

The cyclization proceeds via:

化学反应分析

Types of Reactions

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or pyridazine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

科学研究应用

Medicinal Chemistry Applications

The compound has been investigated for its potential as a scaffold in the development of various therapeutic agents. Its structural features allow for interactions with multiple biological targets, making it a versatile candidate for drug development.

Anti-Cancer Activity

Recent studies have indicated that derivatives of 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one exhibit promising anti-cancer properties. For instance, compounds derived from this structure have been evaluated for their efficacy against various cancer cell lines. A notable study demonstrated that certain derivatives could induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .

COX-2 Inhibition

Another significant application is in the development of cyclooxygenase-2 (COX-2) inhibitors. Research has shown that pyridazinone derivatives can effectively inhibit COX-2 activity, which is crucial for managing inflammation and pain. The synthesized compounds were found to have superior binding affinity compared to traditional NSAIDs like indomethacin .

Pharmacological Properties

The pharmacokinetic and physicochemical properties of this compound derivatives have been extensively studied. These properties are essential for assessing the viability of these compounds as therapeutic agents.

Solubility Studies

Solubility is a critical factor influencing drug formulation and efficacy. A study on solubility data revealed that derivatives of this compound exhibit favorable solubility profiles in various pharmaceutical solvents, which is beneficial for formulation development .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of these compounds with biological targets. The binding affinities calculated through these studies support the hypothesis that these compounds can serve as effective leads in drug discovery programs targeting specific diseases .

Synthesis and Derivative Exploration

The synthesis of this compound and its derivatives has been optimized through various methodologies. These synthetic routes often involve multi-step processes that enhance yield and purity.

Synthetic Methodologies

Recent advancements in synthetic chemistry have led to more efficient methods for producing this compound and its analogs. For example, a streamlined three-step reaction methodology has been developed to synthesize complex heterocyclic systems incorporating the triazole and pyridazine moieties .

Case Studies and Data Tables

The following table summarizes key findings from recent studies on this compound:

StudyApplicationFindings
Anti-CancerInduced apoptosis in HT-29 colon cancer cells; modulated BAX/Bcl-2 expression
COX-2 InhibitionExhibited higher binding affinity than indomethacin; potential anti-inflammatory agent
SolubilityFavorable solubility profiles across multiple solvents; supports formulation development
Molecular DockingPredicted strong interactions with target proteins; supports drug design efforts

作用机制

The mechanism of action of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as kinases. The compound acts as an inhibitor by binding to the active site of the kinase, preventing its phosphorylation and subsequent signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

    [1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also contain a triazole ring fused to another heterocycle and exhibit similar biological activities.

    [1,2,4,5]tetrazine-based compounds: These compounds are used in energetic materials and have similar structural features but different applications.

Uniqueness

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific structure and the presence of a methyl group, which can influence its biological activity and chemical reactivity. Its potential as a kinase inhibitor and its versatility in chemical reactions make it a valuable compound in various fields of research .

生物活性

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly in the context of anticancer activity and enzyme inhibition.

  • Molecular Formula : C6H6N4O
  • Molecular Weight : 150.14 g/mol
  • CAS Number : 18591-70-3

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and an inhibitor of specific kinases.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyridazines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this compound were assessed for their activity against cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These results indicate that certain derivatives exhibit potent anticancer activity, suggesting a promising avenue for further research into the therapeutic potential of this compound class .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular processes such as tubulin polymerization. For example, studies have shown that related triazolo-pyridazine compounds can effectively disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

In addition to its anticancer properties, there is emerging evidence that this compound may act as an inhibitor of specific kinases involved in cancer progression. For instance, some derivatives have been identified as potent inhibitors of c-Met kinase with nanomolar IC50 values .

Table 2: Kinase Inhibition Potency

Compound IDKinase TargetIC50 (nM)
22ic-Met48

This suggests that the compound could play a role in targeted cancer therapies by inhibiting pathways critical for tumor growth and metastasis.

Case Studies

A notable case study involved the synthesis and evaluation of various triazolo-pyridazine derivatives where one compound demonstrated significant antiproliferative activity comparable to established chemotherapeutics such as combretastatin A-4 . The study utilized a combination of cell cycle assays and molecular docking studies to elucidate the binding interactions with tubulin.

常见问题

Basic: What are the optimal synthetic routes for 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one?

Answer:
The synthesis typically involves cyclization reactions of pyridazine precursors. Key methods include:

  • Microwave-assisted synthesis : Reacting 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one with methylating agents (e.g., methyl iodide) under microwave irradiation (150°C, DMF, Cs₂CO₃) achieves rapid and efficient substitution .
  • Stepwise alkylation : General protocols involve treating pyridazine intermediates with alkylamines (e.g., R₂NH₂) in DMF at 105°C, followed by purification via column chromatography .
  • One-pot condensation : For analogs, 4-amino-triazole-thiones can react with aldehydes and thioglycolic acid in sulfuric acid, suggesting adaptability for methyl derivatives .

Basic: How is this compound characterized structurally?

Answer:
Characterization combines spectroscopic and crystallographic techniques:

  • NMR and MS : Confirm molecular structure via ¹H/¹³C NMR (e.g., methyl group at δ ~2.5 ppm) and high-resolution mass spectrometry .
  • X-ray crystallography : Single-crystal studies reveal planar triazolo-pyridazine cores and intermolecular interactions (e.g., π-π stacking), critical for understanding solid-state stability .
  • Thermal analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 230–234°C for analogs), correlating with purity .

Advanced: How can structural modifications optimize Log P and pharmacokinetic properties?

Answer:
Log P reduction improves solubility and reduces off-target effects:

  • Core modifications : Introducing polar substituents (e.g., hydroxyl or amine groups) lowers lipophilicity. For example, replacing methyl with hydrophilic moieties in triazolo-pyridazine derivatives reduced Log P by 1–2 units .
  • Substituent engineering : Bioisosteric replacement of methyl with trifluoromethyl or heterocycles balances lipophilicity and target binding .
  • Prodrug strategies : Phosphonate or ester derivatives enhance aqueous solubility for in vivo studies .

Advanced: What biological targets and mechanisms are associated with this compound?

Answer:
The compound exhibits activity against multiple targets:

  • Tankyrases (TNKS) : Acts as a nanomolar inhibitor by mimicking NAD⁺, as confirmed by crystallography. Modifications at the 6- and 8-positions enhance selectivity .
  • c-Met kinase : Structural analogs (e.g., 3H-[1,2,4]triazolo[4,3-b]pyridazine derivatives) show potent inhibition, with methyl groups improving hydrophobic pocket binding .
  • Senescence-related pathways : Patent data suggest derivatives modulate cellular senescence, though specific mechanisms require validation .

Contradiction Analysis: How to resolve discrepancies in reported biological activities?

Answer:
Discrepancies may arise from assay conditions or structural variations:

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Structural validation : Confirm stereochemistry and purity via HPLC and X-ray crystallography, as impurities (e.g., chloro analogs) can skew results .
  • Target profiling : Use broad-panel selectivity assays to distinguish primary targets from off-target effects .

Advanced: What strategies are used in structure-based drug design for this scaffold?

Answer:

  • Crystallographic docking : Co-crystal structures with TNKS reveal critical hydrogen bonds between the triazolo core and Gly1182, guiding methyl group positioning for enhanced binding .
  • QSAR modeling : Quantitative structure-activity relationship (QSAR) models predict substituent effects on c-Met inhibition, prioritizing electron-donating groups at the 6-position .
  • Fragment-based design : Linking methyl-triazolo fragments to pyridine or quinoline moieties improves potency and selectivity .

Basic: How to address stability and purity challenges during synthesis?

Answer:

  • Purification : Use reverse-phase HPLC to isolate the compound from byproducts (e.g., di-chlorinated impurities) .
  • Storage : Store under inert gas (N₂/Ar) at room temperature, sealed with desiccants to prevent hydrolysis .
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH) and LC-MS to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。